![molecular formula C12H12N2O2S B11784631 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiazole moiety with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions where a pyrrolidine derivative reacts with the benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
科学的研究の応用
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique reactivity makes it useful in the synthesis of other complex molecules, which can be applied in materials science and chemical engineering.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring but lack the benzothiazole moiety.
Uniqueness
2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and benzothiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)8-4-3-5-9-10(8)13-12(17-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H,15,16) |
InChIキー |
MEOKIGPOVQZRAB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


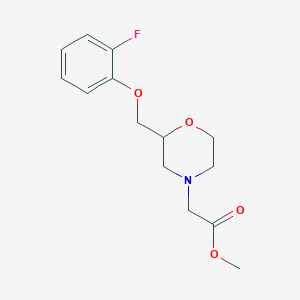
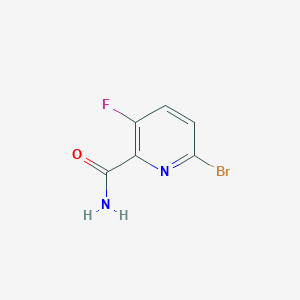

![3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11784559.png)
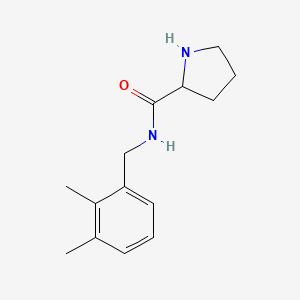
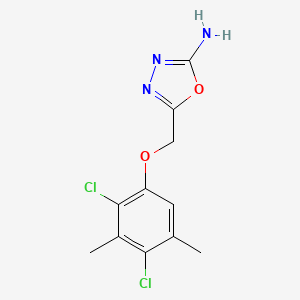
![(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)



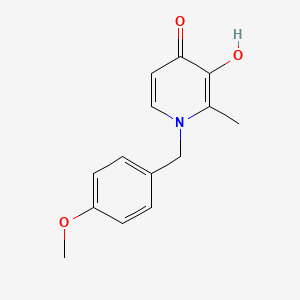
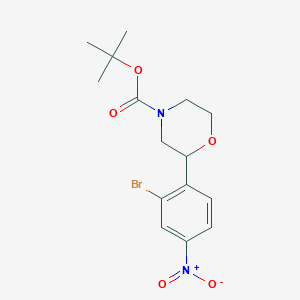
![Ethyl 2-(2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11784621.png)

